
4-cyano-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . The compound you’re interested in seems to be a benzamide derivative with additional functional groups.
Synthesis Analysis
Benzamide compounds can be synthesized starting from benzoic acid derivatives and amine derivatives . The exact synthesis process for your compound would depend on the specific reactions between these functional groups.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . The exact structure of your compound would depend on the arrangement and bonding of its atoms.Chemical Reactions Analysis
The chemical reactions involving your compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, benzamides can undergo a variety of reactions, including those involving their amide and aromatic groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and functional groups. These properties can include things like molecular weight, solubility, melting point, and reactivity .Scientific Research Applications
Antibacterial Agents Against MRSA
The phenylthiazole core of the compound has been utilized to develop novel antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These compounds, including derivatives like 10e and 10l, have shown equivalent activity to lead compounds against MRSA USA300 strains, with a minimum inhibitory concentration (MIC) of 4 µg/ml . They also demonstrate a low propensity for resistance development and acceptable cytotoxicity profiles, although systemic administration was poorly tolerated .
Solvatochromic and Fluorogenic Dye Applications
Derivatives of benzothiazole, such as the compound , have been used as solvatochromic and fluorogenic dyes. These dyes are crucial for spectroscopy applications, including monitoring microbiological objects and cellular compartments. They help determine the pathogenesis mechanisms of new pathogens in living cells and are important components of PCR kits for pathogen detection .
Inhibitors of Nek2/Hec1 for Cancer Research
Compounds with a benzothiazole moiety have been synthesized and evaluated as inhibitors of Nek2/Hec1. These are important targets in cancer research, as they play a role in the proper segregation of chromosomes during cell division. Inhibiting these proteins can lead to the development of novel anticancer therapies .
Development of Selective Fluorogenic Probes
The compound’s structure allows for the development of selective fluorogenic probes. These probes are used for monitoring cellular components of healthy and infected cells, which is vital for understanding the pathogenesis of new pathogens and for the development of targeted treatments .
Photophysical Property Enhancement
The introduction of specific substituents to the benzothiazole ring, as seen in the compound, can lead to an improvement in photophysical properties. This enhancement is beneficial for creating more effective dyes that can be used in various diagnostic and research applications .
Antimicrobial Resistance (AMR) Research
The compound’s effectiveness against MRSA highlights its potential role in AMR research. Understanding its structure-activity relationships can contribute to the development of new strategies to combat AMR, which is a growing global health and economic issue .
Safety and Hazards
properties
IUPAC Name |
4-cyano-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-4-22-16-14(24-2)9-10-15(25-3)17(16)26-19(22)21-18(23)13-7-5-12(11-20)6-8-13/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRXYVVJZPRVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-{2-[butyl(methyl)amino]ethyl}-1-propionylindoline-6-sulfonamide](/img/structure/B2919874.png)
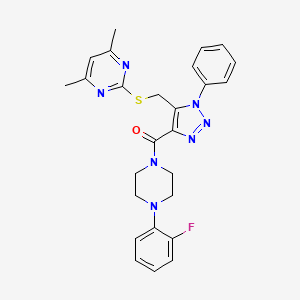
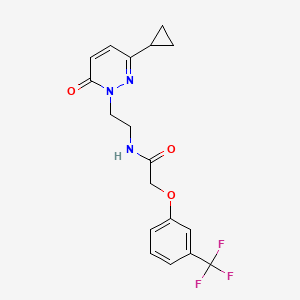
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2919877.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2919881.png)

![N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide](/img/structure/B2919885.png)

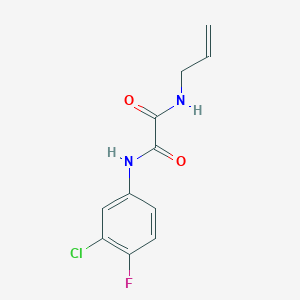
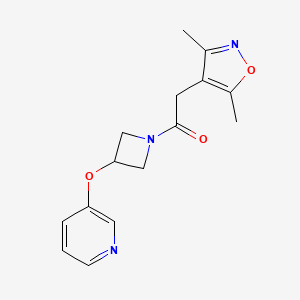
![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2919892.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2919894.png)
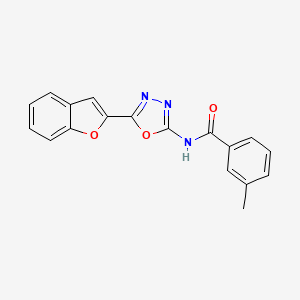
![3-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2919896.png)